![molecular formula C14H11NO3 B13176345 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid](/img/structure/B13176345.png)
2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is an organic compound with the molecular formula C14H11NO3 It is characterized by the presence of a furan ring substituted with a cyanophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid typically involves the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyanophenyl group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the cyanophenyl group is coupled with a halogenated furan derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The cyanophenyl group can be reduced to form amines or other reduced derivatives.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
Oxidation: Furanones, hydroxy derivatives.
Reduction: Amines, reduced cyanophenyl derivatives.
Substitution: Esters, amides.
Scientific Research Applications
2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Agrochemicals: It can be used in the synthesis of pesticides and herbicides.
Material Science: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanophenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenylacetic acid: Similar structure but lacks the furan ring.
Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Similar structure but with a methyl ester instead of a carboxylic acid group
Uniqueness
2-[5-(4-Cyanophenyl)-3-methylfuran-2-yl]acetic acid is unique due to the presence of both the furan ring and the cyanophenyl group, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Properties
Molecular Formula |
C14H11NO3 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
2-[5-(4-cyanophenyl)-3-methylfuran-2-yl]acetic acid |
InChI |
InChI=1S/C14H11NO3/c1-9-6-13(18-12(9)7-14(16)17)11-4-2-10(8-15)3-5-11/h2-6H,7H2,1H3,(H,16,17) |
InChI Key |
BUVPJPNGIQNDPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=C1)C2=CC=C(C=C2)C#N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


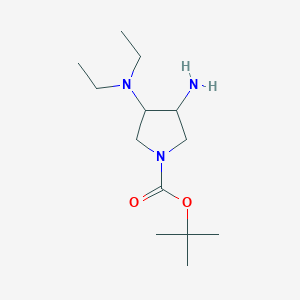

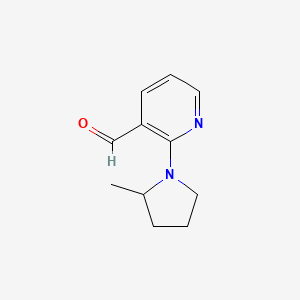
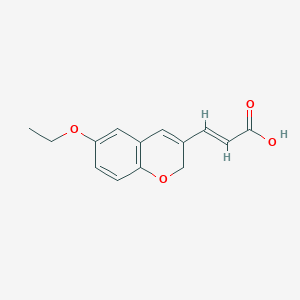
![Ethyl 4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13176284.png)
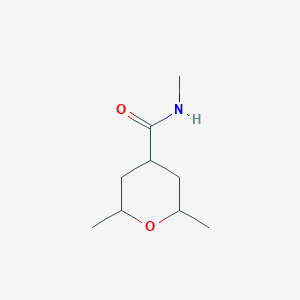
![2-(Ethanesulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13176297.png)

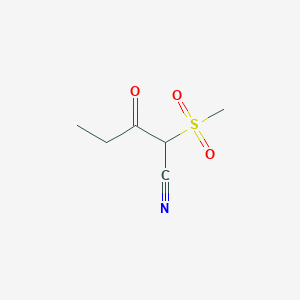
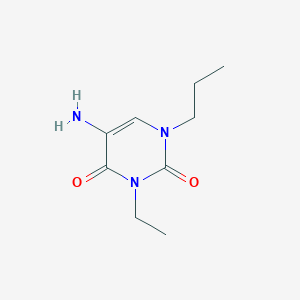
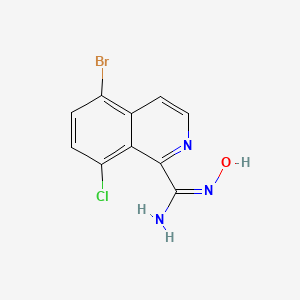

![8-(1-Aminopropan-2-YL)-1,4-dioxaspiro[4.5]decan-8-OL](/img/structure/B13176341.png)
![5-((1H-Imidazol-2-yl)methyl)-1-isopentyl-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B13176348.png)
